(Z)-2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)pyrrol-3-yl]-N-methylprop-2-enamide
Description
This compound is a cyanoenamide derivative characterized by a (Z)-configured α,β-unsaturated carbonyl system. The pyrrole ring at the 3-position is substituted with 2,5-dimethyl groups and a 3-methylbutyl chain at the N1 position. The N-methylprop-2-enamide moiety introduces polar and hydrogen-bonding capabilities.
Properties
IUPAC Name |
(Z)-2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)pyrrol-3-yl]-N-methylprop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c1-11(2)6-7-19-12(3)8-14(13(19)4)9-15(10-17)16(20)18-5/h8-9,11H,6-7H2,1-5H3,(H,18,20)/b15-9- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKPCCTIKFMRLEY-DHDCSXOGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CCC(C)C)C)C=C(C#N)C(=O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1CCC(C)C)C)/C=C(/C#N)\C(=O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)pyrrol-3-yl]-N-methylprop-2-enamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anti-inflammatory properties, cytotoxicity, and molecular interactions.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C17H22N4O
- Molecular Weight : 290.39 g/mol
Anti-inflammatory Activity
Research has indicated that compounds structurally similar to this compound exhibit significant anti-inflammatory properties. For instance, a study on related compounds demonstrated their ability to reduce cytokine production in macrophages and inhibit inflammation in vivo models such as the complete Freund's adjuvant-induced paw edema model .
Table 1: Summary of Anti-inflammatory Studies
| Compound | Model Used | Dose (mg/kg) | Effect on Edema Reduction (%) |
|---|---|---|---|
| JMPR-01 | CFA-induced paw edema | 100 | 60% reduction at 6 hours |
| JMPR-01 | Zymosan-induced peritonitis | 5, 10, 50 | 61.8%, 68.5%, 90.5% reduction |
Cytotoxicity
Cytotoxicity assays using cell lines such as J774 macrophages have shown that this compound can modulate cell viability and induce apoptosis at specific concentrations. The compound demonstrated non-cytotoxic effects at low concentrations while effectively reducing the production of pro-inflammatory cytokines like TNFα and IL-1β .
Table 2: Cytotoxicity Profile
| Concentration (µM) | Cell Viability (%) | TNFα Production Reduction (%) |
|---|---|---|
| 25 | 85 | 40% |
| 50 | 70 | 60% |
Molecular Mechanisms
Molecular docking studies have suggested that this compound interacts with various molecular targets involved in inflammatory pathways. Key targets include:
- LT-A4-H : Involved in leukotriene biosynthesis.
- COX-2 : Cyclooxygenase enzyme associated with inflammation.
These interactions indicate that the compound may exert its biological effects through modulation of inflammatory mediators and pathways.
Case Studies
Several case studies have been conducted to evaluate the therapeutic potential of similar compounds. For example, a study focusing on JMPR-01 showed promising results in reducing inflammation and modulating immune responses in animal models, highlighting the potential for developing new anti-inflammatory drugs based on the structural framework of (Z)-2-cyano compounds .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Literature
The following compounds share core structural motifs with the target molecule, differing primarily in substituents on the pyrrole ring, amide group, or aryl systems:
Table 1: Key Structural Comparisons
Functional Group Impact on Properties
- Electron-withdrawing groups (e.g., methoxypropan-2-yl in ) may stabilize the enamide system against hydrolysis, a common degradation pathway for α,β-unsaturated carbonyls.
- Amide Modifications: The N-methylamide in the target compound reduces hydrogen-bonding capacity relative to the cyclohexylpiperidine carboxamide in , which could influence target selectivity. Aromatic amines (e.g., difluoroanilino in ) introduce opportunities for π-stacking interactions with biological targets, enhancing binding affinity .
Fluorine Incorporation :
- Fluorinated derivatives (e.g., ) exhibit improved metabolic stability and bioavailability due to fluorine’s electronegativity and small atomic radius .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
